molecular formula C11H22 B14707597 3-Methyl-1-decene CAS No. 13151-28-5

3-Methyl-1-decene

Cat. No.: B14707597
CAS No.: 13151-28-5
M. Wt: 154.29 g/mol
InChI Key: KHHHLDBLDKGPLI-UHFFFAOYSA-N
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Description

3-Methyl-1-decene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C11H22, and it is a structural isomer of undecene. This compound is notable for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-decene can be synthesized through several methods, including:

    Alkylation of 1-decene: This involves the addition of a methyl group to 1-decene using a suitable catalyst.

    Dehydration of alcohols: The dehydration of 3-methyl-1-decanol can yield this compound under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through:

    Catalytic cracking: This process involves breaking down larger hydrocarbons into smaller ones, including this compound, using a catalyst at high temperatures.

    Oligomerization: This method involves the polymerization of smaller alkenes to form higher alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound can yield 3-methyl-decane using catalysts like palladium or platinum.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products:

    Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid

    Reduction: 3-Methyl-decane

    Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene

Scientific Research Applications

3-Methyl-1-decene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of lubricants, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:

    Catalytic Hydrogenation: The double bond in this compound interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.

    Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.

Comparison with Similar Compounds

3-Methyl-1-decene can be compared with other similar alkenes, such as:

    1-Decene: Similar in structure but lacks the methyl group at the third carbon.

    2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.

    3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.

Uniqueness: this compound is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.

Properties

CAS No.

13151-28-5

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

3-methyldec-1-ene

InChI

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3

InChI Key

KHHHLDBLDKGPLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C=C

Origin of Product

United States

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